molecular formula C21H19F3N2OS B2720190 N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-3-(trifluoromethyl)benzamide CAS No. 895996-94-8

N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-3-(trifluoromethyl)benzamide

Cat. No.: B2720190
CAS No.: 895996-94-8
M. Wt: 404.45
InChI Key: PWJVNWVGFDPQNY-UHFFFAOYSA-N
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Description

The compound N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-3-(trifluoromethyl)benzamide features a benzamide core substituted with a trifluoromethyl (-CF₃) group at the 3-position. The amide nitrogen is connected via an ethyl linker to a thiazole ring bearing a 4-methyl and 2-(3-methylphenyl) substitution (Fig. 1).

For example, benzamide derivatives are often prepared using benzoyl chloride and amines under conditions similar to those described for compounds in and (e.g., triethylamine as a base and dichloromethane/acetonitrile as solvents).

Properties

IUPAC Name

N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N2OS/c1-13-5-3-7-16(11-13)20-26-14(2)18(28-20)9-10-25-19(27)15-6-4-8-17(12-15)21(22,23)24/h3-8,11-12H,9-10H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWJVNWVGFDPQNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(S2)CCNC(=O)C3=CC(=CC=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-3-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a thiazole moiety and a trifluoromethyl benzamide group. Its molecular formula is C22H22F3N3O2SC_{22}H_{22}F_{3}N_{3}O_{2}S with a molecular weight of 411.5 g/mol. The structural features are crucial for its biological activity, particularly the thiazole ring, which is known for its role in various pharmacological effects.

PropertyValue
Molecular FormulaC22H22F3N3O2S
Molecular Weight411.5 g/mol
LogP4.7018
LogD3.323
Polar Surface Area58.167
Hydrogen Bond Acceptors5
Hydrogen Bond Donors2

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiazole Ring : This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
  • Amide Bond Formation : Coupling of the thiazole derivative with trifluoromethylbenzoyl chloride using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).

Anticancer Properties

Research indicates that compounds with thiazole rings exhibit significant anticancer activity. For instance, studies have shown that thiazole derivatives can induce apoptosis in cancer cells by interacting with specific molecular targets such as Bcl-2 proteins and other apoptotic pathways .

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including Jurkat (T-cell leukemia) and A431 (epidermoid carcinoma) cells. The IC50 values suggest that the compound may be more potent than standard chemotherapeutic agents like doxorubicin .

The mechanism of action for this compound appears to involve:

  • Inhibition of Enzymatic Activity : The thiazole moiety may inhibit specific enzymes involved in cancer cell proliferation.
  • Interference with Cellular Pathways : The compound could bind to DNA or proteins, disrupting cellular functions and leading to apoptosis.

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar thiazole-containing compounds:

  • Study on Anticancer Activity : A study demonstrated that thiazole derivatives showed significant cytotoxicity against various cancer cell lines, with one derivative achieving an IC50 value lower than doxorubicin .
  • Structure-Activity Relationship (SAR) : Research indicated that modifications on the phenyl ring significantly affect the cytotoxic activity, highlighting the importance of specific substituents in enhancing biological efficacy .

Scientific Research Applications

Research indicates that compounds similar to N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-3-(trifluoromethyl)benzamide exhibit a range of biological activities:

  • Antimicrobial Properties : Compounds in this class have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.
  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth.
  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as urease and others relevant to metabolic pathways.

Case Studies and Research Findings

Several studies have documented the potential applications of this compound:

  • Anticancer Research : A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit specific cancer cell lines through targeted enzyme inhibition .
  • Antimicrobial Studies : Research conducted by various laboratories demonstrated that the compound exhibits antimicrobial activity comparable to established antibiotics against Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole and Benzamide Motifs

Key Compounds for Comparison :

G856-3193 (4-Fluoro-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-3-(trifluoromethyl)benzenesulfonamide) Structural Features: Shares the 4-methyl-2-(3-methylphenyl)thiazole-ethyl backbone but replaces benzamide with a sulfonamide group. The benzene ring has a fluorine and trifluoromethyl group.

Compound 9d (From : 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide) Structural Features: Contains a 4-methylphenyl-substituted thiazole linked to an acetamide group. The benzimidazole-phenoxy-triazole chain introduces bulkiness. Implications: The acetamide group may reduce steric hindrance compared to the ethyl-linked benzamide in the target compound.

Flutolanil (N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) Structural Features: A benzamide with a trifluoromethyl group but lacks the thiazole-ethyl linker. Instead, it has a phenoxy substitution. Implications: The absence of the thiazole heterocycle likely reduces metabolic stability but may enhance agricultural applications (e.g., fungicidal activity).

Comparative Data Table :
Compound Name Molecular Formula Molecular Weight Key Substituents Structural Features
Target Compound C₂₁H₂₀F₃N₃OS 429.47 3-CF₃-benzamide, 4-methyl-2-(3-methylphenyl)thiazole Benzamide, thiazole-ethyl linker
G856-3193 () C₂₀H₁₈F₄N₂O₂S₂ 458.5 4-Fluoro-3-CF₃-benzenesulfonamide Sulfonamide, same thiazole backbone
Compound 9d () Not provided 4-Methylphenyl-thiazole, acetamide Acetamide, triazole-phenoxy chain
Flutolanil () C₁₇H₁₄F₃NO₂ 323.3 3-Isopropoxyphenyl, 2-CF₃-benzamide Phenoxy substitution, no heterocyclic linker

Q & A

Q. Q1. What synthetic strategies are effective for constructing the 1,3-thiazole core in this compound?

The 1,3-thiazole ring can be synthesized via cyclization of thioamides with α-halo ketones or via Hantzsch thiazole synthesis. For example, in analogous compounds, 2-amino-5-aryl-methylthiazoles were synthesized by reacting thiourea derivatives with α-bromo ketones under reflux in ethanol . Optimization of solvent (e.g., dioxane or DMF) and catalysts (e.g., K₂CO₃) is critical to minimize byproducts .

Q. Q2. How can the purity and structure of the final compound be validated?

Use a combination of analytical techniques:

  • Melting Point : Compare with literature values for analogous thiazole-benzamide derivatives .
  • Spectroscopy : IR for amide C=O stretches (~1650–1700 cm⁻¹), ¹H/¹³C NMR for aryl and trifluoromethyl group signals, and HRMS for molecular ion confirmation .
  • Elemental Analysis : Ensure <0.4% deviation between calculated and observed C/H/N/S content .

Advanced Synthetic Challenges

Q. Q3. How can steric hindrance during the coupling of the benzamide moiety to the thiazole-ethyl chain be mitigated?

Steric effects from the 3-methylphenyl group on the thiazole may slow amide bond formation. Strategies include:

  • Using coupling agents like HATU or EDCI/HOBt to activate the carboxylic acid .
  • Conducting reactions in polar aprotic solvents (DMF, DMSO) at elevated temperatures (50–60°C) to improve solubility .
  • Monitoring reaction progress via TLC or LC-MS to optimize reaction time .

Q. Q4. What side reactions are common during the introduction of the trifluoromethyl group, and how can they be controlled?

The electron-withdrawing trifluoromethyl group may promote hydrolysis or decarboxylation. Mitigation involves:

  • Protecting the benzamide nitrogen during fluorination steps.
  • Using anhydrous conditions and low temperatures (0–5°C) for CF₃ incorporation .
  • Post-synthetic purification via column chromatography (silica gel, hexane/EtOAc gradient) to isolate the desired product .

Structural & Computational Analysis

Q. Q5. What crystallographic methods are suitable for confirming the compound’s geometry?

Single-crystal X-ray diffraction (SCXRD) using the SHELX suite (e.g., SHELXL for refinement) is ideal. Key steps:

  • Grow crystals via slow evaporation in ethanol/DMF mixtures.
  • Resolve twinning or disorder using SHELXD for structure solution and SHELXL for refinement .
  • Validate Hirshfeld surfaces to analyze intermolecular interactions (e.g., C–H···O/F contacts) .

Q. Q6. How can computational docking predict the compound’s binding to biological targets?

  • Use software like AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., kinase ATP pockets).
  • Parameterize the trifluoromethyl group’s electrostatic potential using quantum mechanical calculations (DFT/B3LYP) .
  • Validate docking poses with molecular dynamics (MD) simulations to assess binding stability .

Biological Evaluation

Q. Q7. What assays are appropriate for preliminary antimicrobial screening?

  • Antibacterial : Broth microdilution (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Antifungal : Agar diffusion against C. albicans .
  • Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v).

Q. Q8. How can metabolic stability of the trifluoromethyl group be assessed in vitro?

  • Liver Microsome Assay : Incubate with rat/human liver microsomes and NADPH. Monitor parent compound depletion via LC-MS/MS .
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

Data Interpretation & Optimization

Q. Q9. How to resolve contradictions between computational predictions and experimental bioactivity data?

  • Re-evaluate docking parameters (e.g., protonation states, solvation effects).
  • Perform binding free energy calculations (MM-PBSA/GBSA) to refine affinity estimates .
  • Validate with SPR (surface plasmon resonance) to measure actual binding kinetics .

Q. Q10. What statistical methods are recommended for dose-response analysis in cytotoxicity assays?

  • Fit data to a sigmoidal curve (4-parameter logistic model) using GraphPad Prism.
  • Calculate IC₅₀ values with 95% confidence intervals.
  • Use ANOVA followed by Tukey’s test for multi-group comparisons .

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